8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Description
The compound 8-[(azepan-1-yl)methyl]-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a 4H-chromen-4-one backbone with multiple functional groups. Key structural features include:
- Position 8: An azepane (7-membered nitrogen-containing ring) attached via a methyl group.
- Position 3: A 2-bromophenoxy substituent, contributing steric bulk and lipophilicity.
- Position 2: A trifluoromethyl (CF₃) group, enhancing electron-withdrawing properties and metabolic stability.
- Position 7: A hydroxyl group, enabling hydrogen bonding and influencing solubility.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrF3NO4/c24-16-7-3-4-8-18(16)31-21-19(30)14-9-10-17(29)15(13-28-11-5-1-2-6-12-28)20(14)32-22(21)23(25,26)27/h3-4,7-10,29H,1-2,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMCMOPBTJKYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation Approach
A modified aldol condensation protocol, optimized for 2-alkyl-substituted chroman-4-ones, involves reacting substituted acetophenones with aliphatic aldehydes under basic conditions. For example, 2-hydroxy-5-chloroacetophenone and hexanal undergo condensation in ethanol with diisopropylamine (DIPA) as a base under microwave heating (170°C, 1 hour), yielding 2-alkyl chroman-4-ones in up to 88% yield. Key parameters include:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DIPA | EtOH | 170 | 88 |
| Morpholine | Toluene | 170 | 61 |
| Piperidine | EtOH | 170 | 63 |
This method’s regioselectivity is critical for introducing the trifluoromethyl group at position 2. Pre-functionalized acetophenones, such as 2-trifluoromethyl-4-hydroxyacetophenone, are employed to ensure correct substitution patterns.
Introduction of the 2-Bromophenoxy Group
The 3-(2-bromophenoxy) substituent is introduced via nucleophilic aromatic substitution (SNAr). A hydroxyl group at position 3 of the chromen-4-one core reacts with 2-bromophenol under basic conditions. For instance, potassium carbonate in dimethylformamide (DMF) at 120°C facilitates this substitution, achieving 72–85% yields. The reaction’s success hinges on activating the hydroxyl group as a leaving group, often through prior conversion to a tosylate or mesylate.
Optimization of SNAr Conditions
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Base : K2CO3 or Cs2CO3 (superior for sterically hindered substrates).
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
-
Temperature : 100–130°C under reflux or microwave irradiation.
Protection of the 7-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) ethers prevents undesired side reactions during this step.
Functionalization at Position 8: Azepan-1-ylmethyl Group
The azepan-1-ylmethyl moiety is introduced via a Mannich reaction or alkylation of a hydroxymethyl intermediate.
Mannich Reaction Protocol
A three-component reaction between the chromen-4-one derivative, azepane, and formaldehyde in ethanol at 60°C installs the azepan-1-ylmethyl group. Yields range from 65–78%, depending on the substitution pattern. Alternative amines (e.g., piperidine, morpholine) result in lower yields due to steric and electronic mismatches.
Alkylation Strategy
A hydroxymethyl group at position 8 is first introduced via Friedel-Crafts alkylation using paraformaldehyde. Subsequent reaction with azepane in the presence of a Lewis acid (e.g., BF3·OEt2) yields the target structure. This method requires stringent moisture control but achieves 70–82% yields.
Final Deprotection and Purification
The 7-hydroxy group, if protected, is deprotected using mild acidic (e.g., HCl in dioxane) or basic (e.g., KOH in methanol) conditions. Final purification via silica gel chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at positions 6 and 8 are minimized using sterically hindered bases (e.g., DIPA) and low temperatures during aldol condensation.
-
Trifluoromethyl Stability : The trifluoromethyl group is sensitive to strong bases; thus, reactions involving SNAr or alkylation are conducted under neutral or mildly acidic conditions.
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Protection-Deprotection : Sequential protection of hydroxyl groups (e.g., acetyl for 7-OH, TBS for 3-OH) prevents cross-reactivity during functionalization.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Chromen-4-one formation | Aldol condensation | 88 | 90 | High regioselectivity |
| 2-Bromophenoxy introduction | SNAr | 85 | 92 | Compatibility with trifluoromethyl groups |
| Azepan-1-ylmethyl addition | Mannich reaction | 78 | 88 | One-pot simplicity |
Chemical Reactions Analysis
Types of Reactions
8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a chromenone derivative, while substitution of the bromine atom may result in various substituted phenoxy derivatives .
Scientific Research Applications
8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the trifluoromethyl group can enhance its binding affinity and metabolic stability. The azepane moiety may contribute to its overall pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|---|
| Target Compound : 8-[(azepan-1-yl)methyl]-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | 3: 2-Bromophenoxy; 2: CF₃; 8: Azepanylmethyl | C₂₃H₂₁BrF₃NO₄* | ~528.3 | High lipophilicity; potential kinase inhibition | [6, 11] |
| 8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | 3: 4-Methoxyphenyl; 2: CF₃; 8: Dimethylaminomethyl | C₂₁H₂₀F₃NO₄ | 431.38 | Enhanced solubility due to methoxy group; moderate antioxidant activity | [5] |
| 8-azepan-1-ylmethyl-7-hydroxy-3-phenyl-chromen-4-one | 3: Phenyl; 2: H; 8: Azepanylmethyl | C₂₂H₂₃NO₃ | 349.43 | Lower molecular weight; lacks electron-withdrawing groups | [6] |
| 8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one | 3: 4-Methoxyphenyl; 8: Glucopyranosyl | C₂₂H₂₂O₉ | 454.41 | High polarity; glycosylation improves bioavailability | [7] |
| 3-((3-Hydroxypyridin-2-ylimino)methyl)-4H-chromen-4-one | 3: Hydroxypyridinylimino | C₁₅H₁₂N₂O₃ | 268.27 | Antioxidant activity; low HOMO energy | [9] |
| 8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one | 3: Phenyl; 2: CF₃; 8: Azepanylmethyl | C₂₃H₂₂F₃NO₃ | 417.42 | Similar to target compound but lacks bromophenoxy | [11] |
*Calculated based on analogous structures.
Key Findings:
Trifluoromethyl at position 2 improves metabolic stability and electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets .
Solubility and Polarity: The azepane group at position 8 (target compound) provides moderate solubility compared to dimethylamino or glucopyranosyl derivatives, which exhibit higher aqueous solubility . Glycosylated derivatives (e.g., ) show markedly increased polarity, making them suitable for oral administration .
Substituents like CF₃ and bromophenoxy may lower HOMO energy, reducing electron-donating capacity but enhancing stability .
Structural Characterization :
Biological Activity
The compound 8-[(azepan-1-yl)methyl]-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic derivative of chromenone, which has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Antimicrobial Activity
Research has demonstrated that derivatives of chromenone exhibit significant antimicrobial properties. A study published in MDPI indicated that compounds similar to 8-[(azepan-1-yl)methyl]-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one showed high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa , Bacillus subtilis , and Salmonella panama .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Moderate |
| Salmonella panama | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, sesquiterpene coumarin ethers have been shown to selectively suppress cancer cell lines while sparing normal cells. The mechanism involves modulation of apoptotic pathways, particularly through the downregulation of Bcl-XL and procaspase-3 in specific cancer cell lines .
In vitro assays demonstrated that compounds with similar structures exhibited cytotoxicity against several cancer cell lines, including COLO 205 and MCF-7. The selective cytotoxicity observed suggests that further exploration into the structure-activity relationship (SAR) could yield potent anticancer agents.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity associated with chromenone derivatives. Research indicates that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The exact pathways remain under investigation, but initial findings suggest potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of various chromenone derivatives, including those structurally similar to our compound. Results indicated a correlation between structural modifications (like bromination) and enhanced antimicrobial activity .
- Cytotoxicity Assessment : A comparative analysis of cytotoxic effects across multiple cancer cell lines revealed that modifications at the 7-hydroxy position significantly increased the compound's potency against COLO 205 cells .
Q & A
Q. What are the recommended synthetic routes for preparing 8-[(azepan-1-yl)methyl]-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution for introducing the azepane group and Suzuki coupling for aryl-ether formation. Optimization strategies include:
- Catalytic systems : Transition metal catalysts (e.g., Pd-based) for cross-coupling reactions to improve regioselectivity and yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction rates .
- Purification : Column chromatography or recrystallization to isolate the compound with >95% purity, confirmed by HPLC .
Q. How can researchers characterize the structural and electronic properties of this chromenone derivative?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10-12 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~520-530) .
- X-ray crystallography : Using SHELXL for crystal structure refinement to resolve bond angles and confirm trifluoromethyl geometry .
Q. What preliminary assays are suitable for evaluating the compound’s biological activity?
Initial screening should focus on:
- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the compound’s structural similarity to kinase inhibitors .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate electron density distributions to identify reactive sites (e.g., hydroxyl group as a hydrogen bond donor) .
- Molecular docking : Use AutoDock Vina to simulate binding to proteins (e.g., COX-2 or EGFR kinases), with validation via MD simulations to assess binding stability .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-response validation : Repeat assays across multiple cell lines with controlled oxygen levels (e.g., hypoxia vs. normoxia) to account for microenvironment variability .
- Metabolite profiling : LC-MS to identify degradation products or active metabolites that may influence observed activity .
Q. How can the compound’s environmental fate be evaluated in ecotoxicological studies?
- Partitioning studies : Measure log P values to predict bioavailability in aquatic systems .
- Degradation kinetics : UV-Vis spectroscopy to track photolytic degradation under simulated sunlight, with GC-MS for byproduct identification .
Q. What strategies improve the compound’s selectivity for therapeutic targets?
- Structure-activity relationship (SAR) : Synthesize analogs with modified azepane or phenoxy groups to reduce off-target effects .
- Proteome profiling : Chemoproteomics using activity-based probes to map interaction networks in complex biological matrices .
Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?
- Kinetic studies : Monitor reaction rates under varying electrophiles (e.g., iodomethane vs. benzyl bromide) to assess steric hindrance from the trifluoromethyl group .
- Hammett plots : Correlate substituent electronic parameters (σ) with reaction outcomes to quantify electronic effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
